molecular formula C10H9BrO B14775528 4-Bromo-2-ethoxy-1-ethynylbenzene

4-Bromo-2-ethoxy-1-ethynylbenzene

Cat. No.: B14775528
M. Wt: 225.08 g/mol
InChI Key: QGMXACQPJDPNTA-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-1-ethynylbenzene is a substituted aromatic compound featuring a bromine atom at the para-position, an ethoxy group at the ortho-position, and an ethynyl (acetylene) group at the adjacent position. The ethynyl group confers sp-hybridized carbon reactivity, enabling participation in coupling reactions (e.g., Sonogashira), while the bromine and ethoxy substituents influence electronic effects and regioselectivity in further transformations .

Properties

Molecular Formula

C10H9BrO

Molecular Weight

225.08 g/mol

IUPAC Name

4-bromo-2-ethoxy-1-ethynylbenzene

InChI

InChI=1S/C10H9BrO/c1-3-8-5-6-9(11)7-10(8)12-4-2/h1,5-7H,4H2,2H3

InChI Key

QGMXACQPJDPNTA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-1-ethynylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a bromine atom is introduced to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethoxy-1-ethynylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution of the bromine atom can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

4-Bromo-2-ethoxy-1-ethynylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxy-1-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the bromine atom can act as a leaving group in substitution reactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogues include:

Compound Name Substituents Molecular Weight Key Features Evidence Source
4-Bromo-2-ethoxy-1-methylbenzene Br, OEt, Me ~215.06 Methyl group reduces reactivity compared to ethynyl; higher hydrophobicity
4-Bromo-2-ethoxy-1-fluorobenzene Br, OEt, F ~233.02 Fluorine's electronegativity enhances electronic withdrawal; potential for electrophilic substitution
4-Bromo-2-ethoxy-1-nitrobenzene Br, OEt, NO₂ 246.06 Nitro group strongly electron-withdrawing; increases reactivity in reduction or nucleophilic aromatic substitution
4-(Trifluoromethoxy)phenylacetylene CF₃O, C≡CH 186.13 Trifluoromethoxy group enhances metabolic stability; useful in agrochemicals
4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene Br, OEt, bulky alkyl 333.26 Steric hindrance reduces crystal packing efficiency; stabilized by van der Waals forces

Physical Properties

  • Solubility : Ethoxy and bromine substituents generally increase lipophilicity, but the ethynyl group's linear geometry may reduce crystal density compared to bulkier analogues (e.g., 333.26 g/mol compound in ) .
  • Thermal Stability : Nitro-containing derivatives (e.g., 4-Bromo-2-ethoxy-1-nitrobenzene) are less thermally stable due to explosive tendencies, whereas ethynyl and ethoxy groups are more benign .

Data Tables

Table 1: Substituent Effects on Reactivity

Substituent Electronic Effect Typical Reactivity
Ethynyl (C≡CH) Mild electron-withdrawing Coupling reactions (Sonogashira)
Nitro (NO₂) Strong electron-withdrawing Electrophilic substitution, reduction
Fluoro (F) Electron-withdrawing Ortho/para direction in substitution
Ethoxy (OEt) Electron-donating Activate ring for electrophilic attack

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